3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione
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Overview
Description
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is a complex organic compound that features a carbazole moiety substituted with bromine atoms and a thiazolidine-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione typically involves multiple steps. One common approach begins with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction of the brominated carbazole with an epoxide to form the hydroxy-propyl intermediate. Finally, the thiazolidine-2,4-dione ring is introduced through a cyclization reaction involving a suitable thioamide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the non-brominated carbazole derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective properties and ability to promote neurogenesis.
Medicine: Explored for its potential use in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of advanced materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione involves its interaction with molecular targets such as nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular energy metabolism and DNA repair . Additionally, the compound may exhibit antioxidant properties, acting as a radical scavenger and modulating endothelial nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine: A neuroprotective compound with improved drug-like properties.
N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide:
Uniqueness
3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is unique due to its combination of a carbazole moiety with a thiazolidine-2,4-dione ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQMUYUBVZGXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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